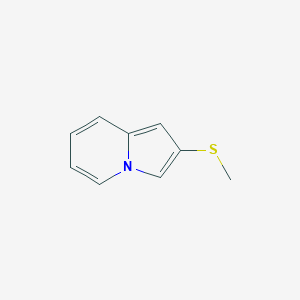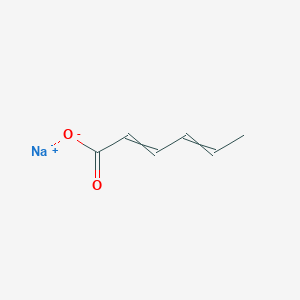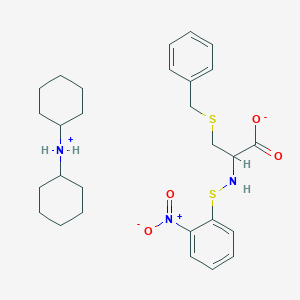
Nps-Cys(Bzl)-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt is a chemical compound with the molecular formula C16H16N2O4S2. It is commonly used in research and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the nitro group yields amines.
Wissenschaftliche Forschungsanwendungen
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the nitrophenylsulfenyl group can participate in redox reactions, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N- (2-Nitrophenylsulfenyl)-L-cysteine: Lacks the benzyl group, resulting in different reactivity and applications.
S-Benzyl-L-cysteine: Does not contain the nitrophenylsulfenyl group, affecting its redox properties.
N- (2-Nitrophenylsulfenyl)-S-methyl-L-cysteine: Contains a methyl group instead of a benzyl group, leading to variations in steric and electronic effects.
Uniqueness
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt is unique due to the presence of both the nitrophenylsulfenyl and benzyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C28H39N3O4S2 |
|---|---|
Molekulargewicht |
545.8 g/mol |
IUPAC-Name |
3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium |
InChI |
InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2 |
InChI-Schlüssel |
MAUIFYQGIWFDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



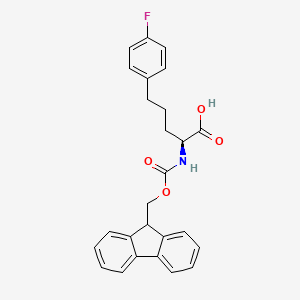
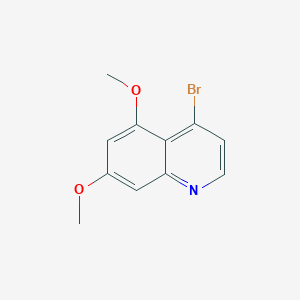
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)

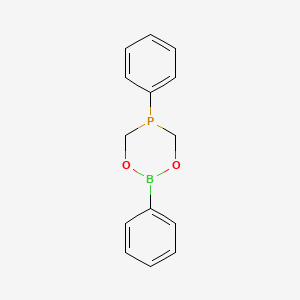
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)
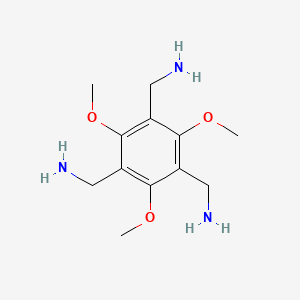
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)

